N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine, also known as DMBI-Phth, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine exerts its biological activity through a variety of mechanisms, depending on the disease target. In cancer cells, this compound has been shown to inhibit the activity of several key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and phosphoinositide 3-kinase. In neurodegenerative disease models, this compound has been found to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In infectious disease models, this compound has been shown to inhibit viral DNA replication by targeting viral DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models. In vitro and in vivo studies have demonstrated that this compound can penetrate the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of central nervous system disorders. This compound has also been found to exhibit synergistic effects when used in combination with other drugs, such as cisplatin and doxorubicin, in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine has several advantages for lab experiments, including its ease of synthesis, low cost, and broad-spectrum activity against various disease targets. However, there are also limitations to its use, such as the need for further optimization of its pharmacokinetic properties and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine. One area of research is the optimization of its pharmacokinetic properties, such as its half-life and tissue distribution, to improve its efficacy and reduce toxicity. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action, which could lead to the development of more potent and selective analogs. Additionally, the combination of this compound with other drugs or therapeutic modalities, such as immunotherapy or gene therapy, could enhance its therapeutic potential. Finally, the evaluation of this compound in preclinical and clinical trials for the treatment of cancer, neurodegenerative disorders, and infectious diseases is warranted to determine its safety and efficacy in humans.
Synthesemethoden
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine can be synthesized via a multistep process involving the condensation of 1,2-dimethyl-1H-benzimidazole-5-carboxaldehyde with 4-phenylphthalhydrazide in the presence of a base, followed by the addition of a reducing agent to yield the final product. The purity and yield of this compound can be optimized by varying the reaction conditions, such as the choice of solvent and reaction temperature.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine has been shown to exhibit promising activity against a variety of disease targets, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease. In infectious disease research, this compound has demonstrated potent antiviral activity against herpes simplex virus and human cytomegalovirus.
Eigenschaften
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-4-phenylphthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-15-24-20-14-17(12-13-21(20)28(15)2)25-23-19-11-7-6-10-18(19)22(26-27-23)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGRJIRGPOOTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.